7-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
7-Methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a methoxy group attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 7-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of these pathways disrupts the processes of cell proliferation, migration, and angiogenesis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation, and migration, among other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties, in turn, impact the bioavailability of the compound.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . This can result in the inhibition of tumor growth in cancers associated with abnormal FGFR signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature, away from moisture . Additionally, the compound’s efficacy may be affected by the specific cellular environment in which it is acting, including the presence of other signaling molecules and the state of the target cells.
Biochemical Analysis
Biochemical Properties
7-methoxy-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent signaling pathways. This interaction can lead to the inhibition of cancer cell growth and metastasis, making this compound a promising candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, this compound can modulate gene expression and cellular metabolism, further influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor activation and downstream signaling pathways . This compound can also interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. By inhibiting these key signaling pathways, this compound can effectively suppress cancer cell growth and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell growth and alterations in cellular function. The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as weight loss, organ damage, and altered hematological parameters. It is essential to determine the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, such as cytochrome P450, which can lead to the formation of active or inactive metabolites. These metabolites may further interact with other biomolecules, influencing the overall metabolic flux and levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate methoxy-substituted aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyridine-pyrrole fused compound with similar biological activities.
7-azaindole: A structurally related compound with applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: A compound with a similar fused ring system but different biological properties .
Uniqueness
7-Methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRLASLGKGDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663747 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-39-8 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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